Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate
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Overview
Description
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate is a chemical compound with the molecular formula C16H23O6P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethoxyphosphoryl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial production methods often emphasize efficiency, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate involves its interaction with molecular targets and pathways. The diethoxyphosphoryl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-diethoxyphosphorylpropanoate: This compound shares a similar structure but lacks the methoxyphenyl group.
Triethyl 2-phosphonopropionate: Another related compound used in similar applications, particularly in organic synthesis.
Uniqueness
Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate is unique due to the presence of both the diethoxyphosphoryl and methoxyphenyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66324-95-6 |
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Molecular Formula |
C16H25O6P |
Molecular Weight |
344.34 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C16H25O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-10-8-9-11-14(13)19-4/h8-11,15H,5-7,12H2,1-4H3 |
InChI Key |
LAHIJGQWJVNCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1OC)P(=O)(OCC)OCC |
Origin of Product |
United States |
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